molecular formula C19H17NO3 B5635637 2,6-dimethoxy-N-(naphthalen-1-yl)benzamide

2,6-dimethoxy-N-(naphthalen-1-yl)benzamide

Cat. No.: B5635637
M. Wt: 307.3 g/mol
InChI Key: KFBSGTNJARPQCW-UHFFFAOYSA-N
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Description

2,6-Dimethoxy-N-(naphthalen-1-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of two methoxy groups at the 2 and 6 positions on the benzene ring, and a naphthalene moiety attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethoxy-N-(naphthalen-1-yl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-dimethoxybenzoic acid and 1-naphthylamine.

    Amide Formation: The carboxylic acid group of 2,6-dimethoxybenzoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The activated acid then reacts with 1-naphthylamine to form the amide bond, yielding this compound.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of more efficient coupling reagents, catalysts, and purification methods. Additionally, scaling up the reaction to industrial levels would require careful control of reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethoxy-N-(naphthalen-1-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl or carbonyl derivatives.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF) are commonly used reducing agents.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Hydroxylated or carbonylated derivatives of the original compound.

    Reduction: Corresponding amine derivatives.

    Substitution: Compounds with substituted functional groups replacing the methoxy groups.

Scientific Research Applications

2,6-Dimethoxy-N-(naphthalen-1-yl)benzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,6-dimethoxy-N-(naphthalen-1-yl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The methoxy and naphthalene groups can facilitate binding to these targets, leading to modulation of their activity. The exact pathways involved would vary depending on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dimethoxy-N-(naphthalen-1-yl)benzamide
  • 2,6-Dimethoxy-N-(phenyl)benzamide
  • 2,6-Dimethoxy-N-(naphthalen-2-yl)benzamide

Uniqueness

2,6-Dimethoxy-N-(naphthalen-1-yl)benzamide is unique due to the specific positioning of the methoxy groups and the naphthalene moiety. This unique structure can result in distinct chemical and biological properties compared to similar compounds. For example, the position of the methoxy groups can influence the compound’s reactivity and binding affinity to biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

2,6-dimethoxy-N-naphthalen-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c1-22-16-11-6-12-17(23-2)18(16)19(21)20-15-10-5-8-13-7-3-4-9-14(13)15/h3-12H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFBSGTNJARPQCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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